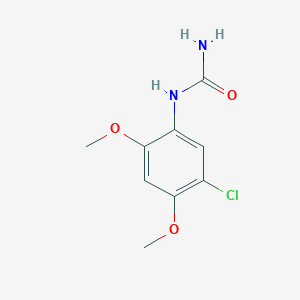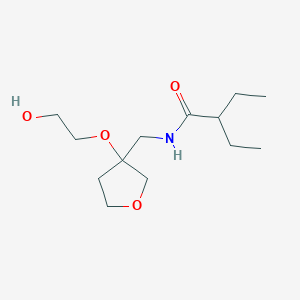
(5-Chloro-2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Chloro-2,4-dimethoxyphenyl)urea” is a chemical compound with the molecular formula C9H11ClN2O3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a urea group attached to a phenyl ring, which is further substituted with chlorine and methoxy groups . The molecular weight of this compound is 213.62 Da .Aplicaciones Científicas De Investigación
Urea Biosensors for Medical and Environmental Applications Recent advances in biosensors for detecting and quantifying urea concentration highlight the significance of urea in various fields. Urea biosensors, utilizing enzyme urease, leverage nanoparticles and conducting polymers to enhance sensitivity and stability. These developments offer potential for medical diagnostics and environmental monitoring, addressing critical diseases linked to urea levels in the human body and the necessity for urea detection in agriculture, fishery, and food preservation sectors (Botewad et al., 2021).
Ureas in Drug Design The unique hydrogen-binding capabilities of ureas make them vital in drug design, improving the selectivity, stability, and pharmacokinetic profiles of lead molecules. Research showcases urea derivatives as modulators for various biological targets, emphasizing the importance of the urea moiety in medicinal chemistry and encouraging its use in developing new therapeutics (Jagtap et al., 2017).
Urea as a Hydrogen Carrier for Sustainable Energy Urea's role as a hydrogen carrier for fuel cells presents a promising avenue for sustainable energy supply. With its non-toxic, stable nature, and widespread availability, urea offers a viable solution for hydrogen storage and transport, underscoring the potential for urea-based technologies in addressing future energy needs (Rollinson et al., 2011).
Urea in Ruminant Nutrition The application of urea in ruminant diets as a non-protein nitrogen source is well-documented, providing an economical alternative to feed proteins. Research on urea metabolism and regulation by rumen bacterial urease has led to strategies for improving the efficiency of urea utilization, with implications for agricultural practices and animal nutrition (Jin et al., 2018).
Environmental and Industrial Applications Investigations into urea's environmental and industrial applications reveal its significance beyond medical and agricultural domains. From enhancing drug absorption rates to its role in microbial metabolism in aquatic systems, urea's versatility extends to pharmaceuticals, environmental science, and biochemistry, illustrating its broad utility across various scientific disciplines (Goldberg et al., 1966; Solomon et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of (5-Chloro-2,4-dimethoxyphenyl)urea is the α7 nicotinic receptors . These receptors are implicated in several neuropsychiatric disorders, including nicotine addiction, Alzheimer’s, schizophrenia, and depression . Therefore, they represent a critical molecular target for drug development and targeted therapeutic intervention .
Mode of Action
This compound acts as a positive allosteric modulator . It induces conformational changes in the extracellular ligand binding domain of α7 nicotinic receptors . In particular, this compound induced changes in MTSEA accessibility at N170C (in the transition zone) that were substantially different from those evoked by acetylcholine (ACh) .
Biochemical Pathways
It is known that the compound enhances agonist-evoked gating of nicotinic receptors by eliciting conformational effects that are similar but nonidentical to the gating conformations promoted by ach .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of α7 nicotinic receptors . By inducing conformational changes in these receptors, the compound can potentially influence various neuropsychiatric processes.
Propiedades
IUPAC Name |
(5-chloro-2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-14-7-4-8(15-2)6(3-5(7)10)12-9(11)13/h3-4H,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNXTCONYZHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)




![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)

![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)
![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)


![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)